

# Sofosbuvir Impurity N: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B10799823

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This technical guide provides an in-depth analysis of **Sofosbuvir impurity N**, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Understanding the profile, synthesis, and characterization of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the molecular properties of **Sofosbuvir impurity N**, detailed analytical methodologies for its identification, and a potential synthetic pathway.

## Molecular Profile of Sofosbuvir Impurity N

**Sofosbuvir impurity N** is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms. This stereochemical difference can impact its biological activity and safety profile.

Identifier	Molecular Formula	Molecular Weight	Description
Sofosbuvir Impurity N	C <sub>20</sub> H <sub>25</sub> FN <sub>3</sub> O <sub>9</sub> P	501.404 g/mol	A diastereoisomer of Sofosbuvir.

## Analytical Methodologies for Impurity Profiling

The primary method for the detection and quantification of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is a composite of methodologies described in forced degradation studies of Sofosbuvir, which are designed to identify potential impurities.

### Stability-Indicating RP-HPLC Method

This method is designed to separate Sofosbuvir from its potential degradation products and related impurities, including diastereoisomers like impurity N.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.
- Mobile Phase: A gradient or isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (typically in a 50:50 v/v ratio for isocratic elution).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 20 μL.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation:

- Prepare a stock solution of the Sofosbuvir sample (bulk drug or formulation) in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

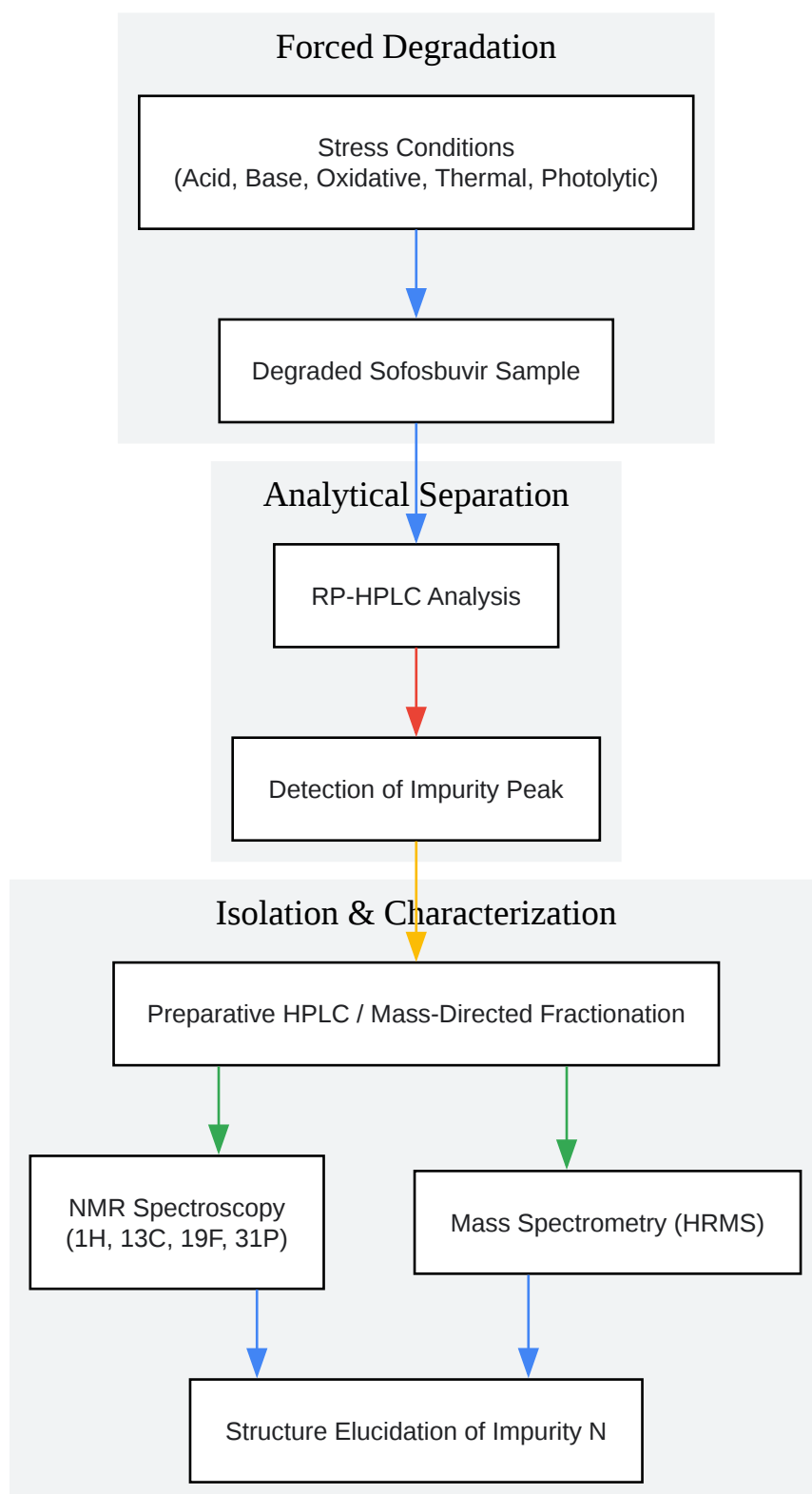
- For the analysis of tablet dosage forms, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose is then dissolved in the diluent.
- The solution may require sonication to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

#### Procedure:

- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample solution.
- Monitor the chromatogram for the elution of Sofosbuvir and any impurity peaks. The retention time for Sofosbuvir is typically around 3.7 minutes under these conditions, with impurities eluting at different retention times.

## Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and structural elucidation of impurities like **Sofosbuvir impurity N**, often initiated through forced degradation studies.

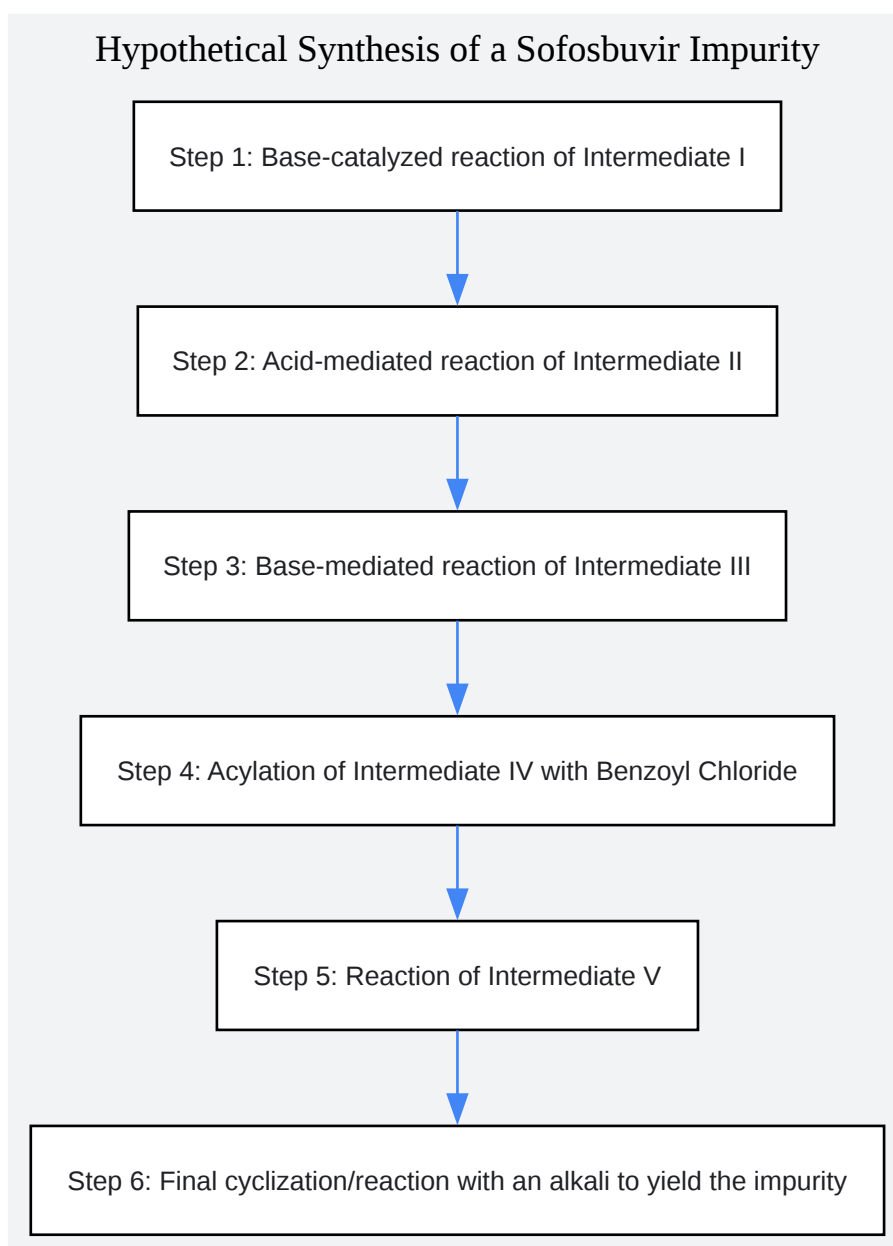


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Caption: Workflow for the Identification of Sofosbuvir Impurities.

## Potential Synthetic Pathway for a Sofosbuvir Impurity

The following diagram outlines a generalized, multi-step synthetic route for a Sofosbuvir impurity, based on a disclosed patent for the preparation of such compounds. This provides a logical framework for understanding how these impurities might be formed during the manufacturing process.



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Caption: Generalized Synthetic Route for a Sofosbuvir Impurity.

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